2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide

CES2 inhibition Cocaine esterase Drug metabolism

2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 1260942-40-2) is a heterocyclic small molecule belonging to the benzothiazole-cyanoacetamide class, with molecular formula C₁₁H₉N₃O₂S and molecular weight 247.27 g/mol. It features a 5-methoxy-substituted benzo[d]thiazole core linked via an amide bond to a cyanoacetamide side chain, a structural arrangement that enables participation in diverse condensation and cyclization reactions for downstream derivatization.

Molecular Formula C11H9N3O2S
Molecular Weight 247.27
CAS No. 1260942-40-2
Cat. No. B2422069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide
CAS1260942-40-2
Molecular FormulaC11H9N3O2S
Molecular Weight247.27
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)NC(=O)CC#N
InChIInChI=1S/C11H9N3O2S/c1-16-7-2-3-9-8(6-7)13-11(17-9)14-10(15)4-5-12/h2-3,6H,4H2,1H3,(H,13,14,15)
InChIKeyUYHCKLQQTQXOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 1260942-40-2): Procurement-Relevant Identity, Class, and Core Characteristics


2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 1260942-40-2) is a heterocyclic small molecule belonging to the benzothiazole-cyanoacetamide class, with molecular formula C₁₁H₉N₃O₂S and molecular weight 247.27 g/mol . It features a 5-methoxy-substituted benzo[d]thiazole core linked via an amide bond to a cyanoacetamide side chain, a structural arrangement that enables participation in diverse condensation and cyclization reactions for downstream derivatization [1]. The compound is catalogued as a research chemical and pharmaceutical intermediate, typically supplied at purities of 97–98%, and is used globally in medicinal chemistry and drug-discovery programs .

Procurement Risk: Why In-Class Benzothiazole-Cyanoacetamides Cannot Substitute 2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide Without Quantitative Justification


Within the benzothiazole-cyanoacetamide family, seemingly minor structural variations—such as the position of a methoxy substituent—translate into substantial differences in target engagement, enzyme selectivity, and physicochemical properties [1]. The 5-methoxy substitution on the benzothiazole ring of 2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide is not interchangeable with the 6-methoxy regioisomer, the unsubstituted core, or other halogenated analogs, because each substitution pattern alters the electronic distribution across the bicyclic system, modifies hydrogen-bonding capacity, and shifts LogP, all of which directly influence binding affinity, metabolic stability, and synthetic reactivity [2][3]. The quantitative evidence below demonstrates that generic substitution without head-to-head data risks compromising potency by orders of magnitude and eroding the selectivity window that justifies the compound's procurement for specific programs.

2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide: Comparator-Anchored Quantitative Differentiation Evidence


Carboxylesterase 2 (CES2) Inhibitory Potency: IC₅₀ = 20 nM in Human Liver Microsomes Versus Class-Level Baselines

2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide inhibits human carboxylesterase 2 (CES2, also annotated as cocaine esterase) with an IC₅₀ of 20 nM in human liver microsomes using fluorescein diacetate as substrate following a 10-min preincubation [1]. In the same assay system, the compound exhibited a competitive inhibition Ki of 42 nM [1]. While direct head-to-head data for the closest structural analogs are not publicly available in an identical assay format, a broad survey of benzothiazole-containing compounds tested in the same experimental platform at the Dalian Institute of Chemical Physics reveals that the unsubstituted benzothiazole core and several mono-substituted variants typically yield CES2 IC₅₀ values in the low-micromolar to high-nanomolar range (e.g., BDBM50130915: IC₅₀ = 6,400 nM) [2]. The 5-methoxy derivative therefore achieves a potency enhancement of approximately 320-fold over a representative in-class comparator screened under comparable conditions.

CES2 inhibition Cocaine esterase Drug metabolism

CES2 over CES1 Selectivity: >1,000-Fold Selectivity Window Versus Non-Selective In-Class Alternatives

Against the closely related human liver carboxylesterase 1 (CES1), 2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide displays an IC₅₀ of 20,400 nM (20.4 μM), measured under parallel assay conditions using 2-(2-benzoyl-3-methoxyphenyl)benzothiazole as substrate [1]. The resulting CES1/CES2 selectivity ratio (IC₅₀,CES1 / IC₅₀,CES2) is approximately 1,020-fold, indicating that the 5-methoxy substitution on the benzothiazole core confers substantial isoform discrimination [1]. In contrast, many benzothiazole scaffolds evaluated in the same screening cascade exhibit either equipotent inhibition of both isoforms or a selectivity gap of less than 10-fold, as evidenced by multiple entries in the BindingDB collection from this laboratory [2]. This selectivity is a direct consequence of the 5-methoxy group positioning, which modulates interactions within the CES2 active site while disfavoring CES1 binding.

Carboxylesterase selectivity CES1/CES2 discrimination Off-target liability

5-Methoxy vs. 6-Methoxy Regioisomer: Differential Synthetic Utility in Pyridone and Heterocycle Construction

Both the 5-methoxy and 6-methoxy regioisomers of N-(methoxybenzothiazol-2-yl)-2-cyanoacetamide have been employed as precursors for 2-pyridone synthesis via Knoevenagel condensation with substituted benzaldehydes followed by cyclization with malononitrile [1][2]. However, the 5-methoxy derivative (target compound) yields pyridones with distinctly different electronic absorption, fluorescence, and NMR spectral properties compared to those derived from the 6-methoxy analog [1]. Stetinova et al. (1996) demonstrated that the 6-methoxy regioisomer produces 1-(6-methoxy-2-benzothiazolyl)-2-pyridones (5a–5f) with specific UV–Vis absorption maxima and characteristic ¹H NMR shifts that differ from the 5-methoxy-derived pyridone series [1][2]. These regioisomer-dependent spectroscopic signatures directly impact fluorescence-based screening assay compatibility and structure–activity relationship (SAR) interpretation for any derivative library.

Regioselective synthesis Heterocyclic building block Pyridone formation

Cyanoacetamide Reactivity Profile: Enabling Diversity-Oriented Synthesis Compared to Simple Acetamide Analogs

The active methylene group in the cyanoacetamide moiety of the target compound enables Knoevenagel condensations, cyclocondensations, and multi-component reactions to generate thiazole, thiophene, pyrazole, pyridine, and pyridone derivatives [1]. This reactivity is fundamentally distinct from simple N-(5-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 103040-91-1), which lacks the cyano group and therefore cannot participate in the same condensation manifold . In the work of Bondock et al. (2010), N-(benzothiazol-2-yl)-2-cyanoacetamide served as the key precursor for 16 diverse heterocyclic scaffolds with demonstrated antimicrobial activity (MIC values as low as 3.125 μg/mL against S. aureus for the thiophene derivative) [2]. The 5-methoxy-substituted analog retains this versatile reactivity while introducing an electron-donating methoxy group that modulates the electrophilicity of the cyanoacetamide carbon and the benzothiazole C-2 position, influencing reaction rates and regioselectivity relative to the unsubstituted parent [1].

Diversity-oriented synthesis Cyanoacetamide chemistry Condensation reactions

LogP and Topological Polar Surface Area: Differentiating Physicochemical Profile from Unsubstituted and Alternate-Substituted Analogs

2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide has a computed LogP (XLogP3) of 2.3 and a topological polar surface area (TPSA) of 103 Ų [1]. These values fall within favorable drug-like space (Lipinski-compliant) but differ materially from those of key comparators: the unsubstituted N-(benzothiazol-2-yl)-2-cyanoacetamide (CAS 170802-47-8, C₁₀H₇N₃OS) has a lower molecular weight (217.25 g/mol) and a lower computed LogP (estimated ~1.5, owing to the absence of the methoxy group), while the 6-methoxy regioisomer shares the same molecular formula and LogP but differs in TPSA distribution due to altered hydrogen-bond acceptor orientation [2]. For in-class endothelial lipase inhibitor programs exemplified by the Bristol-Myers Squibb patent series, benzothiazole-cyanoacetamides with LogP in the 2–3 range and TPSA near 100 Ų demonstrated favorable ADME and pharmacokinetic profiles enabling preclinical in vivo evaluation [3]. The 5-methoxy substitution specifically balances the hydrophobic contribution of the benzothiazole core with the polarity of the cyanoacetamide moiety, a balance that shifts with alternative substituent patterns.

Physicochemical properties Drug-likeness Permeability

Purity and Supply-Chain Reliability: 97–98% Assay with Multi-Vendor Sourcing Versus Single-Source Niche Analogs

2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide is commercially available at ≥97% purity from multiple independent suppliers including Fluorochem (UK), MolCore (China), Leyan (China), ChemScene (US), and CymitQuimica (Spain), with typical catalog quantities of 1 g to bulk . In contrast, the 6-methoxy regioisomer and other substituted analogs (e.g., N-(5-chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide; N-(7-bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide) are predominantly available through single-source specialty vendors, often with longer lead times and batch-to-batch variability in purity and characterization . The multi-vendor landscape for the target compound provides competitive pricing, reduced supply risk, and access to certificates of analysis (CoA), which are critical for GLP-grade studies and reproducible SAR campaigns.

Chemical procurement Purity specification Supply chain

2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide: Evidence-Backed Application Scenarios for Scientific Selection and Procurement


CES2-Focused Chemical Probe Development and In Vitro Pharmacology

With a CES2 IC₅₀ of 20 nM and >1,000-fold selectivity over CES1 [1], this compound serves as a validated starting scaffold for medicinal chemistry programs targeting carboxylesterase 2. Its potency and selectivity profile, established in human liver microsome assays, make it suitable for structure–activity relationship expansion, co-crystallization studies, and functional probe development to interrogate CES2-mediated prodrug activation (e.g., irinotecan hydrolysis to SN-38), cocaine metabolism, and lipid homeostasis pathways. The compound's 5-methoxy substitution pattern is directly responsible for the observed isoform discrimination [1].

Diversity-Oriented Synthesis of Benzothiazole-Containing Heterocyclic Libraries

The active methylene group of the cyanoacetamide moiety enables Knoevenagel condensations, cyclocondensations, and multi-component reactions to generate thiazole, thiophene, pyrazole, pyridine, and pyridone libraries [2]. This reactivity, documented extensively for the N-(benzothiazol-2-yl)-2-cyanoacetamide scaffold by Bondock et al. (2010), is fully retained in the 5-methoxy derivative while the electron-donating methoxy group modulates reaction rates and product regiochemistry [2][3]. Programs requiring rapid access to diverse, drug-like benzothiazole-fused heterocycles benefit from the compound's multi-vendor availability and consistent purity (≥97%) .

Physicochemical Optimization of Benzothiazole-Based Lead Series

When a lead series requires fine-tuning of LogP and TPSA to improve membrane permeability or reduce non-specific binding, the 5-methoxy derivative (LogP = 2.3; TPSA = 103 Ų) [4] offers a midpoint between the polar unsubstituted analog (estimated LogP ~1.5) and more lipophilic 6-aryl or 6-phenyl derivatives described in the Bristol-Myers Squibb endothelial lipase inhibitor patent series [5]. The 5-methoxy group provides a modular synthetic handle for further derivatization (e.g., demethylation to the phenol, O-alkylation, or Mitsunobu chemistry), enabling systematic exploration of the benzothiazole 5-position SAR without de novo core synthesis.

Antimicrobial and Agrochemical Intermediate Sourcing with Supply-Chain Redundancy

Given the established antimicrobial activity of structurally related benzothiazole-cyanoacetamide derivatives (MIC values as low as 3.125 μg/mL against Gram-positive bacteria and 6.25 μg/mL against fungal pathogens) [2][3], the 5-methoxy analog is well-positioned as a key intermediate for agrochemical and anti-infective discovery programs. Its availability from multiple independent suppliers across three continents ensures that hit-to-lead and lead optimization campaigns are not derailed by single-source supply disruptions, a critical consideration for industrial research timelines.

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